Cas no 25878-60-8 (D-Galactose Pentaacetate)

D-Galactose Pentaacetate 化学的及び物理的性質
名前と識別子
-
- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- d-galactopyranose pentaacetate
- D-Galactose Pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
- penta-O-acetyl-D-galactopyranose
- D-Galactopyranose, pentaacetate
- LPTITAGPBXDDGR-RRMRAIHUSA-N
- (3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- CP0148
- P152
- AX8052571
- 1,2,3,4,6-penta-O-acetyl-galactopyranose
- D-Galactopyranose,1,2,3,4,6-pentaacetate
- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
- CS-0155029
- AKOS015896386
- A818059
- AS-75510
- [(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- D83373
- 1,2,3,4,6-penta-o-acetyl-alpha,beta-d-galactose
- 1,2,3,4,6-penta-O-acetyl alpha,beta-D-galactopyranose
- EN300-7434815
- [(2R,3S,4S,5R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
- SCHEMBL313755
- 25878-60-8
- MFCD00069794
- DB-097660
-
- MDL: MFCD00069794
- インチ: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
- InChIKey: LPTITAGPBXDDGR-RRMRAIHUSA-N
- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 390.11600
- どういたいしつりょう: 390.116
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 27
- 回転可能化学結合数: 11
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 141
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.30
- ゆうかいてん: 113 ºC
- ふってん: 451 ºC
- フラッシュポイント: 196 ºC
- 屈折率: 1.482
- PSA: 140.73000
- LogP: -0.36740
- ようかいせい: 未確定
D-Galactose Pentaacetate セキュリティ情報
- 危険物輸送番号:UN 1662 6.1/PG 2
- WGKドイツ:3
- セキュリティの説明: S28; S36/37; S45
-
危険物標識:
- セキュリティ用語:6.1
- 包装カテゴリ:II
- リスク用語:R23/24/25; R40; R48/23/24; R51/53
- 包装等級:II
- 危険レベル:6.1
D-Galactose Pentaacetate 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
D-Galactose Pentaacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21375-100g |
D-Galactose Pentaacetate |
25878-60-8 | 95% | 100g |
¥988.0 | 2024-07-18 | |
Ambeed | A756519-25g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95% | 25g |
$69.0 | 2025-02-21 | |
Ambeed | A756519-100g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95% | 100g |
$202.0 | 2025-02-21 | |
TRC | G155700-100g |
D-Galactose Pentaacetate |
25878-60-8 | 100g |
$ 75.00 | 2023-09-07 | ||
TRC | G155700-250g |
D-Galactose Pentaacetate |
25878-60-8 | 250g |
$ 121.00 | 2023-09-07 | ||
TRC | G155700-500000mg |
D-Galactose Pentaacetate |
25878-60-8 | 500g |
$224.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW372-20g |
D-Galactose Pentaacetate |
25878-60-8 | 95+% | 20g |
337.0CNY | 2021-07-13 | |
Chemenu | CM181905-1000g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95% | 1000g |
$442 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908797-25g |
1,2,3,4,6-penta-o-acetyl-d-galactopyranose |
25878-60-8 | 95% | 25g |
¥316.00 | 2022-09-01 | |
Alichem | A119001478-1000g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95% | 1000g |
$510.84 | 2023-09-02 |
D-Galactose Pentaacetate 関連文献
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
D-Galactose Pentaacetateに関する追加情報
D-Galactose Pentaacetate (CAS No. 25878-60-8): Properties, Applications, and Market Insights
D-Galactose Pentaacetate (CAS No. 25878-60-8) is a highly valuable carbohydrate derivative widely used in pharmaceutical, biochemical, and food industries. This compound, also known as Penta-O-acetyl-D-galactopyranose, is derived from the acetylation of D-galactose, a monosaccharide essential for various biological processes. With the increasing demand for specialized carbohydrates in drug development and nutraceuticals, D-Galactose Pentaacetate has gained significant attention in recent years.
The chemical structure of D-Galactose Pentaacetate features five acetyl groups attached to the hydroxyl groups of D-galactose, enhancing its stability and solubility in organic solvents. This modification makes it an ideal intermediate for synthesizing complex glycoconjugates, which are crucial in developing targeted therapies and diagnostic tools. Researchers often utilize D-Galactose Pentaacetate in glycosylation reactions due to its high reactivity and selectivity.
One of the most prominent applications of D-Galactose Pentaacetate is in the pharmaceutical industry, where it serves as a precursor for antiviral and anticancer drugs. Recent studies highlight its role in synthesizing glycan-based vaccines, a hot topic in modern medicine due to the success of carbohydrate-based vaccines against bacterial infections. The compound's ability to mimic natural glycans makes it invaluable for immunotherapy research, addressing the growing interest in personalized medicine.
In the food and nutraceutical sectors, D-Galactose Pentaacetate is explored for its potential in developing functional foods. With consumers increasingly seeking sugar alternatives and gut-health-promoting ingredients, this compound is studied for its prebiotic properties. Its acetylated form allows controlled release of D-galactose in the digestive system, supporting beneficial gut microbiota—a trending topic in nutritional science.
The global market for D-Galactose Pentaacetate is expanding, driven by advancements in glycobiology and increasing R&D investments in carbohydrate chemistry. Asia-Pacific regions, particularly China and India, are emerging as key producers, catering to the demand from pharmaceutical and biotechnology companies. Quality standards for D-Galactose Pentaacetate are stringent, with HPLC and NMR being common analytical methods to ensure purity—a critical factor for researchers sourcing this compound.
From a synthetic chemistry perspective, D-Galactose Pentaacetate offers excellent regioselectivity in glycosidic bond formation. This property is particularly valuable for creating structurally defined oligosaccharides, which are essential tools for studying cell-cell interactions and pathogen recognition mechanisms. The compound's stability under various reaction conditions makes it a favorite among carbohydrate chemists.
Storage and handling of D-Galactose Pentaacetate require standard laboratory precautions. While not classified as hazardous, it should be stored in a cool, dry place away from strong oxidizing agents. The compound typically appears as a white crystalline powder with high purity grades (>98%) available for research purposes. Proper characterization using melting point determination and optical rotation measurements is recommended for quality assurance.
Recent innovations in green chemistry have explored eco-friendly methods for producing D-Galactose Pentaacetate, responding to the pharmaceutical industry's sustainability initiatives. Microwave-assisted acetylation and enzyme-catalyzed processes show promise in reducing solvent waste and improving yields—topics gaining traction in academic publications and industry conferences.
For researchers working with D-Galactose Pentaacetate, understanding its spectroscopic properties is crucial. The compound exhibits characteristic signals in 1H NMR (δ 1.9-2.2 ppm for acetyl groups) and 13C NMR (δ 20-22 ppm and 169-171 ppm), which are valuable for reaction monitoring. These analytical aspects are frequently searched by synthetic chemists troubleshooting their experiments.
The future outlook for D-Galactose Pentaacetate remains positive, with potential applications expanding into materials science. Its derivatives are being investigated for creating biocompatible hydrogels and drug delivery systems, aligning with current trends in nanotechnology and controlled release formulations. As glycoscience continues to evolve, this versatile compound will likely find new roles in cutting-edge research and industrial applications.
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